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molecular formula C9H9ClO2 B1347272 1-(2-Chloro-5-methoxyphenyl)ethanone CAS No. 77344-69-5

1-(2-Chloro-5-methoxyphenyl)ethanone

Cat. No. B1347272
M. Wt: 184.62 g/mol
InChI Key: WORVKDABKDAROB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592362B2

Procedure details

To a solution of SELECTFLUOR™ (5.0 g, 14.1 mmol) and sodium chloride (825 mg, 14.1 mmol) in acetonitrile (200 ml), under nitrogen, was added 1-(3-methoxyphenyl)ethanone (1.94 ml, 14.1 mmol) and the reaction mixture was stirred at room temperature for 5 days. To the mixture was added distilled water (200 ml) and the solution was extracted with dichloromethane (2×100 ml). The combined extracts were dried (MgSO4) and concentrated in vacuo. The residue was purified by column chromatography (silica) with gradient elution, ethyl acetate:cyclohexane [5:95 to 10:90]. The appropriate fractions were combined and concentrated to give the title compound (1.12 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
825 mg
Type
reactant
Reaction Step One
Quantity
1.94 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1[N+]2([CH2:19][Cl:20])CC[N+](F)(CC2)C1.[Cl-].[Na+].[CH3:24][O:25][C:26]1[CH:27]=[C:28]([C:32](=[O:34])[CH3:33])C=[CH:30][CH:31]=1>C(#N)C>[Cl:20][C:19]1[CH:30]=[CH:31][C:26]([O:25][CH3:24])=[CH:27][C:28]=1[C:32](=[O:34])[CH3:33] |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F
Name
Quantity
825 mg
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
1.94 mL
Type
reactant
Smiles
COC=1C=C(C=CC1)C(C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the mixture was added
DISTILLATION
Type
DISTILLATION
Details
distilled water (200 ml)
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with dichloromethane (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica) with gradient elution, ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)OC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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